(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide
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Overview
Description
(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a cyano group, and a diethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a cyano-substituted aldehyde, followed by the addition of a diethylamino-substituted phenyl group. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but different overall structure.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide is a cyano-substituted enamine with the molecular formula C21H23N3O. This compound has garnered attention for its potential biological activities, particularly in the context of therapeutic applications for inflammatory diseases and cancer. Its unique structure, characterized by a benzyl group and a diethylamino moiety, suggests diverse interactions with biological targets.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Cyano Group (-C≡N) : Implicated in various biological interactions.
- Amide Functional Group : Involved in hydrogen bonding, influencing solubility and reactivity.
- Diethylamino Group : Enhances lipophilicity, potentially improving membrane permeability.
1. Therapeutic Potential
Preliminary studies have indicated that this compound exhibits significant activity against conditions such as rheumatoid arthritis and multiple sclerosis. The compound's ability to modulate inflammatory pathways positions it as a candidate for further pharmacological development.
Research suggests that this compound may interact with various enzymes and receptors involved in inflammatory processes. Its structural features allow it to potentially inhibit pro-inflammatory cytokines and enzymes, thereby alleviating symptoms associated with chronic inflammatory conditions.
Antioxidant Activity
A study focusing on the antioxidant properties of similar compounds indicated that derivatives with structural similarities to this compound exhibited significant free radical scavenging activity. The following table summarizes the antioxidant activities of related compounds:
Compound Name | DPPH Inhibition (%) | IC50 (µg/mL) |
---|---|---|
Compound A | 64.5 after 20 min | 10 |
Compound B | 79.0 after 60 min | 7.12 |
Compound C | 57.0 after 20 min | Not reported |
These findings suggest that modifications in the chemical structure can significantly enhance antioxidant activity, which may also apply to this compound.
Cytotoxicity Against Cancer Cell Lines
Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and glioblastoma (U87-MG). The following table presents cytotoxic activity data:
Cell Line | Compound Concentration (µM) | % Cell Viability |
---|---|---|
MCF-7 | 10 | 45 |
PC-3 | 20 | 30 |
U87-MG | 15 | 40 |
These results indicate a promising anticancer profile for related compounds, warranting further investigation into the specific mechanisms of action for this compound.
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H23N3O/c1-3-24(4-2)20-12-10-17(11-13-20)14-19(15-22)21(25)23-16-18-8-6-5-7-9-18/h5-14H,3-4,16H2,1-2H3,(H,23,25)/b19-14+ |
InChI Key |
DNKNZUXEZMQUKQ-XMHGGMMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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